molecular formula C14H17N B13275608 (Naphthalen-2-ylmethyl)(propyl)amine

(Naphthalen-2-ylmethyl)(propyl)amine

Cat. No.: B13275608
M. Wt: 199.29 g/mol
InChI Key: RCWFTXDLECHWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Naphthalen-2-ylmethyl)(propyl)amine is an organic compound that belongs to the class of amines It consists of a naphthalene ring substituted at the 2-position with a methyl group, which is further attached to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-2-ylmethyl)(propyl)amine can be achieved through several methods. One common approach involves the reductive amination of naphthalen-2-ylmethyl ketone with propylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-2-ylmethyl)(propyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

In chemistry, (Naphthalen-2-ylmethyl)(propyl)amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has been explored for its potential neuroprotective effects. Studies have shown that derivatives of this compound can protect against brain ischemia/reperfusion injury by modulating inflammation and oxidative stress .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of (Naphthalen-2-ylmethyl)(propyl)amine involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are mediated through the inhibition of apoptotic pathways, modulation of inflammatory mediators, and enhancement of antioxidant defenses. Key molecular targets include inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOUP1), and matrix metalloproteinase-3 (MMP-3) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Naphthalen-2-ylmethyl)(propyl)amine is unique due to the combination of the naphthalene ring and the propylamine group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

N-(naphthalen-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C14H17N/c1-2-9-15-11-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10,15H,2,9,11H2,1H3

InChI Key

RCWFTXDLECHWKC-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.